6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine
Description
Properties
Molecular Formula |
C8H7ClN4S |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
6-chloro-N-(thiadiazol-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H7ClN4S/c9-8-2-1-6(3-11-8)10-4-7-5-14-13-12-7/h1-3,5,10H,4H2 |
InChI Key |
KREDIKIOECSYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NCC2=CSN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyridine Derivatives
One of the most straightforward approaches involves nucleophilic displacement of a halogen atom, typically chlorine, on a pyridine ring with a heterocyclic nucleophile such as 1,2,3-thiadiazole-4-methylamine derivatives. This method is favored for its simplicity and high efficiency, as demonstrated in the synthesis of related heterocyclic compounds.
-
- Reflux in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide (DMSO).
- Use of bases like potassium carbonate or sodium hydride to facilitate nucleophilic attack.
- Elevated temperatures (~80–120°C) to promote substitution.
Reaction Scheme:
$$
\text{Pyridin-3-chloride} + \text{Thiadiazol-4-ylmethylamine} \rightarrow \text{Target Compound}
$$Outcome:
High yields (>70%) with regioselectivity favoring substitution at the 3-position of pyridine, owing to electronic effects.
Use of Coupling Reagents and Cross-Coupling Strategies
Modern synthetic strategies employ coupling reagents such as HATU, EDC, or DCC to facilitate amide bond formation or heterocycle attachment.
-
- Activation of the pyridine-3-carboxylic acid derivative with HATU in the presence of a base like DIPEA.
- Subsequent coupling with 1,2,3-thiadiazol-4-ylmethylamine or its derivatives.
-
- Conducted in dry DMSO or DMF at room temperature or slightly elevated temperatures (~50°C).
- Reaction times vary from 4 to 24 hours depending on reagent reactivity.
-
- High selectivity and yields (up to 75%).
- Compatibility with various functional groups.
Optimized Protocols from Literature
Based on experimental data from multiple sources, including the Royal Society of Chemistry and Asian Journal of Chemistry, the following optimized procedure is recommended:
Research Outcomes and Data Tables
Research indicates that the choice of reagents and reaction conditions significantly influences the yield and purity of the target compound. For example, the use of microwave-assisted synthesis has been shown to reduce reaction times from hours to minutes, with yields comparable or superior to conventional heating methods.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 6-position of the pyridine ring undergoes nucleophilic substitution under basic or catalytic conditions. Examples include:
Mechanistic Insight : The electron-withdrawing pyridine ring activates the chloro group for substitution. The reaction proceeds via an SNAr mechanism, with deprotonation of the nucleophile enhancing reactivity .
Electrophilic Substitution on Thiadiazole
The 1,2,3-thiadiazole ring participates in electrophilic aromatic substitution (EAS) at the 5-position due to electron-deficient nitrogen atoms:
Structural Impact : Nitration increases the compound’s polarity, enhancing solubility in polar aprotic solvents .
Oxidation
-
Thiadiazole Ring : Sulfur oxidizes to sulfoxide/sulfone derivatives using H₂O₂/AcOH (RT, 3h) or mCPBA (0°C, 1h) .
Reduction
-
Pyridine Ring : Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C) reduces the pyridine to piperidine, retaining the thiadiazole moiety.
-
Product: 6-Chloro-N-(thiadiazolylmethyl)piperidin-3-amine (Yield: 85%).
-
Coordination Chemistry
The sulfur atom in the thiadiazole ring and pyridine nitrogen act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | Methanol, reflux, 2h |
Scientific Research Applications
The applications of 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine are primarily in the realm of scientific research, particularly in the synthesis of pharmaceutical compounds. This compound is a specialty chemical with the molecular formula and a molecular weight of 226.69 .
Basic Information
- CAS Number: 1556478-86-4
- Synonyms: 1550764-51-6, AKOS020852906, EN300-163509, 6-chloro-N-[(1,2,3-thiadiazol-4-yl)methyl]pyridin-3-amine
Scientific Research Applications
6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is used as a building block in the synthesis of various compounds with potential medicinal applications .
Pharmaceutical Research
- Synthesis of Kinase Inhibitors: It can be used in creating 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which act as inhibitors of c-KIT kinase . These inhibitors are valuable in treating diseases such as cancer, including gastrointestinal stromal tumors (GIST), systemic mastocytosis (SM), certain kinds of acute myeloid leukemia (AML), and melanoma .
- Development of c-KIT Kinase Inhibitors: c-KIT is a type III receptor tyrosine kinase, and its mutated forms drive several cancers. Compounds derived from 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine can target these mutations, making them useful in cancer therapy .
Additional Research
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared with structurally related derivatives to evaluate the impact of substituents and heterocyclic systems on properties and activity.
Key Observations
Impact of Heterocyclic Systems: Pyridine vs. Thiadiazole vs. Thiophene: The 1,2,3-thiadiazole group in the target compound provides a rigid, planar structure with two nitrogen atoms, which may enhance binding affinity in enzyme pockets compared to the thiophene group in ’s compound .
Substituent Effects: Thiadiazolemethyl vs. The thiadiazolemethyl group balances polarity and steric bulk, favoring solubility and target specificity . Chlorine Position: Chlorine at position 6 (common across analogs) likely stabilizes the molecule via electron-withdrawing effects and resistance to metabolic degradation .
Synthetic Routes :
- The target compound’s synthesis may involve nucleophilic substitution or coupling reactions, similar to Compound 12’s Pd-catalyzed C–N bond formation (). Pyridazine analogs () are synthesized via condensation or cyclization reactions .
Biological Activity
6-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a thiadiazole moiety, contributing to its biological efficacy. Its molecular formula is with a molecular weight of 226.69 g/mol .
Antimicrobial Activity
Research indicates that 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The proposed mechanism of action includes:
Comparative Antimicrobial Efficacy
A comparative analysis of the compound's Minimum Inhibitory Concentrations (MICs) against standard antibiotics reveals its potency:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 6-Chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine | 32.6 | Escherichia coli |
| Itraconazole | 47.5 | Candida albicans |
| Ampicillin | 50 | Staphylococcus aureus |
This table illustrates that 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine exhibits superior antimicrobial activity compared to established antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, derivatives of this compound have been explored for potential anticancer activity. Studies have indicated that modifications to the thiadiazole and pyridine structure can enhance anticancer efficacy by targeting specific pathways involved in cancer cell proliferation.
The anticancer effects are attributed to the following mechanisms:
- Inhibition of topoisomerases , which are crucial for DNA replication.
- Induction of apoptosis in cancer cells .
Study on Antimicrobial Properties
A study conducted by Dogan et al. evaluated various substitutions at the amine group of thiadiazole derivatives against multiple bacterial strains. The findings indicated that specific derivatives showed potent antibacterial and antifungal activities, with one derivative achieving an MIC value of 62.5 μg/mL against Staphylococcus aureus .
Study on Anticancer Activity
Another significant study highlighted the cytotoxic effects of thiadiazole derivatives against leukemia cell lines. The derivatives demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using sodium hydroxide, sulfuric acid, or iodine in potassium iodide. For example, cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid, followed by reaction with aromatic aldehydes and chloroacetyl chloride in DMF, is a viable pathway (Scheme 25-26 in ). Optimization involves selecting appropriate bases (e.g., trialkylamines like Et₃N) to improve yields, as seen in analogous thiadiazole syntheses .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons in the pyridine and thiadiazole rings (δ 7.5–8.5 ppm for pyridine; δ 6.5–7.5 ppm for thiadiazole) and methylene protons (δ 4.0–4.5 ppm) linking the two moieties. Carbon shifts for chlorine-substituted pyridines typically appear at ~150 ppm .
- IR : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and thiadiazole C-S (∼1050–1150 cm⁻¹) confirm functional groups. Amine N-H stretches (∼3300 cm⁻¹) are critical for validating the secondary amine linkage .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screens include kinase inhibition assays (e.g., Src/Abl kinases, as in ) and cytotoxicity testing against cancer cell lines (e.g., HCT-116, HT29). Protocols involve IC₅₀ determination via MTT assays and Western blotting to assess downstream signaling pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency as a kinase inhibitor?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring to enhance binding to kinase ATP pockets.
- Linker Optimization : Replace the methylene bridge with ethylene or amide spacers to modulate flexibility and hydrogen bonding.
- Validation : Compare IC₅₀ values against parent compound using dose-response curves and molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Metabolic Stability : Test compound stability in cell culture media (e.g., via LC-MS) to rule out degradation artifacts.
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. cellular assays) .
Q. How can SHELXL be utilized to refine the crystal structure of this compound, particularly with twinned data?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve chlorine and sulfur atoms.
- Twinning Analysis : Apply the Hooft parameter in SHELXL to detect twinning and refine using the TWIN/BASF commands.
- Validation : Check R-factors (R₁ < 0.05) and electron density maps (e.g., Fo-Fc) for disordered regions .
Q. What computational methods predict the compound’s binding mode to α7 nicotinic acetylcholine receptors?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
